Bis(ethylmethylamino)silane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTZWBACXBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si]N(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011514-41-2 | |
| Record name | Bis(ethylmethylamido)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodological Advancements for Bis Ethylmethylamino Silane
Established Laboratory-Scale Synthesis Routes for Bis(ethylmethylamino)silane
The laboratory synthesis of this compound (BEMAS) primarily revolves around the formation of silicon-nitrogen (Si-N) bonds. Traditional methods often involve the reaction of a silicon halide with an amine, a process known as aminolysis. google.com However, a more contemporary and atom-efficient approach is the catalytic dehydrocoupling of silanes and amines. rsc.orgrsc.org
Precursor Selection and Stoichiometric Considerations
The synthesis of BEMAS typically involves the reaction between a silane (B1218182) source and ethylmethylamine. In traditional aminolysis, a common precursor is a chlorosilane, such as dichlorosilane (B8785471) (SiH₂Cl₂). google.com The stoichiometry of this reaction is crucial, as the ratio of amine to chlorosilane will dictate the final product. To produce BEMAS, a molar ratio of at least two equivalents of ethylmethylamine to one equivalent of dichlorosilane is required. One equivalent of the amine acts as the nucleophile, while the second equivalent serves to neutralize the hydrogen chloride (HCl) byproduct. google.com
In the more modern dehydrocoupling method, the precursors are a hydrosilane, like silane gas (SiH₄), and ethylmethylamine. acs.org This method offers a more direct route to Si-N bond formation with the only byproduct being hydrogen gas. rsc.orgrsc.org The stoichiometry in this case also requires at least two molar equivalents of ethylmethylamine for every mole of the silane precursor to form the desired bis-substituted product.
A study on the synthesis of silica (B1680970) nanowires utilized this compound as a precursor, highlighting its role in chemical vapor deposition (CVD) processes. nih.govacs.org
Reaction Conditions and Catalytic Influences
The conditions for BEMAS synthesis vary depending on the chosen route. Aminolysis reactions are often carried out in an inert solvent to facilitate the reaction and help control the temperature, as the reaction can be exothermic. The reaction can often proceed at room temperature or with gentle heating. bohrium.com
Catalytic dehydrocoupling represents a significant advancement. rsc.orgrsc.org This method employs a catalyst to facilitate the reaction between the Si-H bond of the silane and the N-H bond of the amine, releasing hydrogen gas. google.com A variety of catalysts have been explored for aminosilane (B1250345) synthesis, including those based on alkali metals, alkaline earth metals, and transition metals. rsc.org For instance, Grignard reagents like methyl magnesium bromide have been shown to be effective catalysts for the dehydrocoupling of silanes and amines under mild conditions. chemrxiv.org Manganese-catalyzed dehydrocoupling has also been demonstrated for the synthesis of aminosilane CVD precursors at ambient temperatures. acs.orgnsf.gov The choice of catalyst can influence the reaction rate, selectivity, and the required reaction temperature. Some catalytic systems allow for the reaction to proceed efficiently at room temperature, while others may require elevated temperatures. rsc.org
Industrial Production Methodologies and Scalability Considerations for Aminosilane Precursors
The industrial production of aminosilanes, including precursors to BEMAS, has traditionally relied on the reaction of chlorosilanes with amines. rsc.orgrsc.org This method, while effective, generates significant amounts of ammonium (B1175870) salt byproducts, which present waste disposal challenges and can be corrosive. rsc.orggoogle.com The need for halogen-free synthesis routes has driven the development of alternative industrial methodologies.
The demand for high-purity aminosilanes in the electronics industry for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD) necessitates robust purification methods. researchgate.netgoogle.com Distillation is a common technique used to achieve the required purity levels. google.com
Optimization of Reaction Conditions for Enhanced Purity and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of BEMAS. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst loading. researchgate.net
In laboratory settings, systematic studies are conducted to determine the optimal conditions. For example, the effect of temperature on yield is investigated by running the reaction at various temperatures while keeping other parameters constant. researchgate.net Similarly, the reaction time is optimized to ensure complete conversion without the formation of unwanted byproducts from prolonged reaction times. researchgate.net The choice of solvent can also significantly impact the reaction by influencing the solubility of reactants and the stability of intermediates. nih.gov
For catalytic reactions, the amount of catalyst used is a crucial factor. A higher catalyst loading can increase the reaction rate but also adds to the cost and may complicate purification. Therefore, the minimum effective catalyst concentration is typically sought. acs.org The development of highly active catalysts is a key area of research to improve the efficiency of aminosilane synthesis. chemrxiv.org
Purification techniques are also essential for achieving high-purity BEMAS. Distillation is a primary method for removing impurities. google.com In some cases, multiple purification steps, such as filtration and adsorption, may be necessary to remove residual catalysts and byproducts. google.com
Green Chemistry Principles in Aminosilane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aminosilanes to develop more environmentally friendly processes. acs.orgresearchgate.net A major focus is on improving atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org
The shift from traditional aminolysis of chlorosilanes to catalytic dehydrocoupling is a prime example of the application of green chemistry. rsc.orgrsc.org This change addresses several key principles:
Prevention of Waste: Dehydrocoupling generates hydrogen gas as the only byproduct, which is significantly less hazardous and easier to handle than the ammonium salt waste produced in aminolysis. rsc.orgrsc.org
Atom Economy: The dehydrocoupling reaction has a higher atom economy as more of the atoms from the reactants are incorporated into the desired product. acs.org
Safer Solvents and Auxiliaries: Research is ongoing to replace hazardous solvents with greener alternatives or to conduct reactions in solvent-free conditions. acs.org
Catalysis: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to be more efficient and selective, often under milder conditions. youtube.com The development of recyclable catalysts is another important aspect.
By embracing these principles, the chemical industry aims to produce aminosilanes like BEMAS in a more sustainable and cost-effective manner, reducing the environmental impact of their manufacturing processes. europa.eu
Mechanistic Investigations of Bis Ethylmethylamino Silane Reactivity
Gas-Phase Decomposition Pathways of Bis(ethylmethylamino)silane and Related Aminosilanes
The gas-phase decomposition of aminosilanes, including this compound (BEMAS), is a critical aspect of their application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the synthesis of silicon-based thin films. Understanding these pathways is essential for controlling film composition and properties.
Theoretical studies on related aminosilanes, such as bis(dimethylamino)silane (BDMAS), provide insight into the thermal dissociation of BEMAS. The decomposition of BDMAS can proceed through both concerted and stepwise reactions, initiated by the cleavage of Si-N, N-CH₃, or Si-H bonds. digitellinc.comnih.gov The energy required to break the N-CH₃ bond in BDMAS is 80.6 kcal/mol, which is lower than the 87.4 kcal/mol needed for both Si-N and Si-H bond cleavage. digitellinc.comnih.gov This suggests that N-alkyl bond scission can be a significant initial step in the thermal decomposition of such precursors.
Upon decomposition, BDMAS forms various methyleneimine and silanimine species. digitellinc.comnih.gov Specifically, four methyleneimine and three silanimine species have been identified as products. nih.gov The fragmentation patterns of aliphatic amines in mass spectrometry are often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For secondary amines, the molecular ion peak is an odd number, and the most abundant fragment ion (the base peak) often results from C-C cleavage next to the C-N bond. libretexts.org While specific fragmentation data for BEMAS is not detailed in the provided results, the behavior of similar aminosilanes suggests that cleavage of the ethyl and methyl groups from the nitrogen atom is a likely fragmentation pathway.
The cleavage of the Si-N bond is a fundamental step in the surface reactions of aminosilanes during ALD. For many aminosilane (B1250345) precursors, the Si-N bond is the weakest and therefore the most susceptible to breaking, especially in the presence of surface hydroxyl groups. researchgate.nettue.nl Theoretical studies on BDMAS have shown that the energy needed to break the N-Me bond is lower than that for the Si-N and Si-H bonds, indicating its potential as an initial decomposition step in the gas phase. x-mol.comacs.org
In the context of surface reactions, the dissociative adsorption of aminosilanes typically proceeds via the cleavage of the Si-N bond, catalyzed by surface OH groups. rsc.org This process involves the protonation of the amine ligand to form a volatile amine molecule that desorbs from the surface. researchgate.net For bis-aminosilanes like bis(diethylamino)silane (B1590842) (BDEAS), theoretical and experimental studies have confirmed that adsorption on hydroxylated surfaces occurs through Si-N bond breaking, leading to the release of diethylamine (B46881). researchgate.net The energy barrier for Si-N bond breaking is generally lower than for Si-H bond breaking on the surface, making it the predominant initial reaction pathway. researchgate.net
A comparative theoretical study of aminosilanes with varying numbers of amino ligands, such as diisopropylaminosilane (DIPAS), BDEAS, and tris(dimethylamino)silane (B81438) (TDMAS), on a hydroxyl-terminated WO₃ surface revealed that the Si-N bond cleavage is a facile process. rsc.org The rate-determining step for DIPAS decomposition was the subsequent Si-H dissociation of the adsorbed SiH₃* intermediate. researchgate.net In contrast, for BDEAS, the second Si-N bond cleavage has a relatively low reaction barrier. rsc.org
The primary volatile byproduct during the surface reaction of aminosilanes on hydroxylated surfaces is the corresponding amine, formed by the protonation of the leaving ligand. researchgate.net For instance, in the ALD process using BDEAS, diethylamine is desorbed during the precursor adsorption step. researchgate.net During the subsequent oxidation step, especially with plasma-activated oxygen, a variety of volatile byproducts can be formed. These include water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO), resulting from the combustion-like reactions of the remaining amine ligands. acs.org Additionally, nitrogen-containing species such as nitrous oxide (N₂O) and nitrogen dioxide (NO₂) can be generated. acs.orgresearchgate.net These volatile species can undergo further reactions in the gas phase. researchgate.net In the case of BDMAS decomposition, the concerted elimination of methane (B114726) (CH₄) to form N-dimethylaminosilyl methyleneimine is a thermodynamically and kinetically favored pathway. digitellinc.comnih.gov
Surface Reaction Mechanisms in Thin Film Deposition from this compound
The surface chemistry of BEMAS and related aminosilanes is central to their use in ALD for depositing high-quality thin films.
Aminosilane precursors, including BEMAS, typically undergo a dissociative chemisorption process on hydroxylated surfaces, such as SiO₂. researchgate.net This reaction is driven by the high reactivity between the alkylamide ligand and the surface hydroxyl (-OH) groups. researchgate.net The process involves the breaking of a Si-N bond and the formation of a Si-O bond with the surface, while the amine ligand is released as a volatile byproduct. rsc.org
Theoretical studies on BDEAS, a closely related precursor, have shown that adsorption on an OH-terminated Si(001) surface proceeds through the cleavage of the Si-N bond, leading to the protonation of the diethylamine ligand, which then desorbs. researchgate.net The adsorption energy for this process is favorable, and the energy barrier for the Si-N bond dissociation is relatively low. researchgate.net This mechanism is common for a range of aminosilanes, including those with dimethylamino, diethylamino, and tert-butylamino ligands. researchgate.nettue.nl The number of amino ligands and their steric bulk can influence the adsorption kinetics and the growth rate. rsc.org For instance, on a hydroxyl-terminated WO₃ surface, BDEAS was found to be kinetically more effective than DIPAS. rsc.org
The reaction of BEMAS with hydroxylated surfaces is a self-limiting process, which is a key characteristic of ALD. aip.org Once the surface hydroxyl sites are consumed by reacting with the precursor, the reaction stops, allowing for precise, layer-by-layer film growth.
Following the adsorption of the BEMAS precursor, an oxidizing coreactant is introduced to remove the remaining ligands and form the desired silicon oxide film.
Ozone (O₃): BEMAS readily reacts with ozone. researchgate.netaip.org The strong oxidizing power of ozone is capable of cleaving the robust Si-H bonds present in the adsorbed BEMAS species. aip.org This reaction is crucial for creating new hydroxyl groups on the surface, which serve as reaction sites for the next ALD cycle. aip.org The reaction between adsorbed BEMAS and ozone demonstrates self-limiting ALD behavior, with a defined ALD temperature window typically between 250 and 350 °C. aip.org
Plasma-Activated Oxygen (O₂ plasma): Similar to ozone, O₂ plasma is an effective coreactant for aminosilane precursors. The atomic oxygen species in the plasma react with the remaining amine ligands on the surface through combustion-like reactions, producing volatile byproducts such as H₂O, CO, and CO₂. acs.orgnih.gov The plasma also facilitates the removal of Si-H groups, regenerating the surface hydroxyl groups necessary for the subsequent precursor pulse. acs.org
Water (H₂O): In contrast to its reactivity with ozone and oxygen plasma, adsorbed BEMAS does not react with water. researchgate.netaip.org This indicates that the Si-H bonds in the surface-adsorbed precursor are robust and cannot be cleaved by H₂O under typical ALD conditions. aip.org This lack of reactivity with water is a distinguishing feature of BEMAS and similar aminosilanes containing Si-H bonds.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
The efficiency and mechanism of transformations involving this compound are governed by its reaction kinetics and thermodynamics. Theoretical studies using density functional theory (DFT) provide significant insight into the bond dissociation energies, reaction pathways, and activation barriers that dictate the precursor's behavior during deposition processes. ucc.ieresearchgate.net
Investigations into the reactivity of di-functionalized silane (B1218182) precursors, including BEMAS (referred to in studies as SiH₂EMA₂), show that the elimination of their functional groups is a critical step. ucc.ie Thermodynamic models predict that the reaction of these precursors on OH-covered SiO₂ surfaces is more favorable than on NH₂/NH-covered Si₃N₄ surfaces. ucc.ie This difference in thermodynamic favorability correlates with the experimentally observed slower ALD growth rates for silicon nitride compared to silicon dioxide. ucc.ie
Kinetic analysis focuses on the activation energy (Eₐ) required for the chemisorption reaction to proceed. Theoretical calculations for a range of aminosilane precursors provide a framework for understanding the reactivity of BEMAS. For the reaction on a hydroxylated silica (B1680970) surface, the activation energy for BEMAS (SiH₂EMA₂) has been calculated, as shown in the table below alongside similar precursors.
Table 1: Calculated Activation Energies for Precursor Chemisorption
| Precursor | Formula | Activation Energy (Eₐ) on SiO₂ (eV) |
|---|---|---|
| Bis(dimethylamino)silane | SiH₂DMA₂ | 0.28 |
| This compound | SiH₂EMA₂ | 0.26 |
| Bis(diethylamino)silane | BDEAS | 0.24 |
Data derived from theoretical modeling of precursor reactions on a Si₂O₇H₂ cluster. ucc.ie
The relatively low activation energy for BEMAS suggests favorable kinetics for its reaction with hydroxylated surfaces, a key step in the ALD cycle. Further insights can be drawn from detailed studies on analogous molecules like bis(dimethylamino)silane (BDMAS) and bis(diethylamino)silane (BDEAS). For BDMAS, theoretical studies of its gas-phase decomposition show that breaking the N-CH₃ bond requires an energy of 80.6 kcal/mol, which is lower than the energy needed to cleave the Si-N (87.4 kcal/mol) or Si-H (87.4 kcal/mol) bonds. digitellinc.comnih.gov This indicates that under thermal stress, the decomposition may be initiated by the cleavage of the methyl group from the nitrogen atom. digitellinc.comnih.gov
Furthermore, the decomposition of BDMAS is thermodynamically favored to proceed via the concerted elimination of methane (CH₄) to form N-dimethylaminosilyl methyleneimine over a wide temperature range. digitellinc.comnih.gov Comparing BDMAS to tris(dimethylamino)silane (TrDMAS), the primary bond cleavages (Si-N, Si-H, and N-CH₃) occur more easily in BDMAS, suggesting it could be a more efficient precursor. digitellinc.comnih.gov This principle highlights how the number of amino ligands affects the precursor's thermodynamic stability and reaction kinetics. Applying this to BEMAS, its structure with two amino groups suggests a balance of reactivity and stability conducive to controlled deposition processes.
Applications of Bis Ethylmethylamino Silane As a Chemical Precursor
Precursor in Chemical Vapor Deposition (CVD) Technologies
Bis(ethylmethylamino)silane serves as a valuable precursor in various Chemical Vapor Deposition (CVD) techniques for the synthesis of silicon-based thin films. CVD processes involving BEMAS are critical in the fabrication of microelectronic devices.
In CVD processes, this compound is used for the deposition of silicon nitride (SiN) films. These films are essential in semiconductor manufacturing, serving as dielectric layers, passivation layers, and etch-stop layers. The use of aminosilane (B1250345) precursors like BEMAS in plasma-enhanced CVD (PECVD) allows for the deposition of SiN films with improved properties, such as better etch resistance and controlled stress. google.com The chemical structure of BEMAS facilitates the formation of Si-N bonds during the deposition process, leading to the growth of stoichiometric and high-purity silicon nitride films.
This compound is also employed as a precursor for depositing silicon oxide (SiO₂) thin films via CVD. These films are fundamental components of integrated circuits, acting as insulators and gate dielectrics. CVD processes utilizing BEMAS can be tailored to produce SiO₂ films with specific thicknesses and dielectric properties required for modern electronic devices. gelest.com The thermal decomposition of BEMAS in the presence of an oxygen source leads to the formation of high-quality silicon dioxide layers.
The versatility of this compound extends to the deposition of silicon carbonitride (SiCN) thin films. SiCN films are of interest due to their unique combination of properties, including high hardness, thermal stability, and tunable electrical characteristics. In PECVD processes, BEMAS can be used in conjunction with other precursors to incorporate carbon into the silicon nitride matrix, forming SiCN. researchgate.net The resulting films have applications as hard coatings, dielectric barriers, and etch-stop layers in microelectronics. researchgate.net
A key advantage of using this compound in CVD is the ability to control the stoichiometry of the deposited films. By carefully adjusting process parameters such as precursor flow rates, temperature, and plasma conditions, the elemental composition of SiN, SiO₂, and SiCN films can be precisely managed. This control is crucial for achieving the desired electrical and mechanical properties of the films. Furthermore, the use of high-purity BEMAS helps to minimize the incorporation of unwanted impurities, such as carbon and hydrogen, in the deposited layers, which is critical for device performance and reliability. epo.orgresearchgate.net
Precursor in Atomic Layer Deposition (ALD) Technologies
This compound is a widely utilized precursor in Atomic Layer Deposition (ALD), a technique known for its ability to deposit ultrathin, highly conformal, and uniform films with atomic-level precision. baldengineering.comresearchgate.netskku.eduelectrochem.orggoogle.comaip.orggoogleapis.com
One of the most significant advantages of using this compound in ALD is its ability to achieve highly conformal film growth on complex, three-dimensional structures with high aspect ratios. researchgate.netelectrochem.orggoogleapis.com This capability is critical in the fabrication of advanced semiconductor devices, such as 3D NAND flash memory and FinFET transistors, where uniform film coverage over deep trenches and complex topographies is essential.
Research has demonstrated that ALD processes using BEMAS can achieve excellent step coverage, with conformality values often exceeding 95% even on structures with aspect ratios as high as 200:1. researchgate.net This is attributed to the self-limiting nature of the ALD surface reactions, where the BEMAS precursor molecules chemisorb onto the substrate surface in a monolayer fashion during each cycle.
The following table summarizes research findings on the conformal deposition of silicon-based films using aminosilane precursors in ALD on high-aspect-ratio (HAR) structures.
| Precursor | Film Type | Aspect Ratio | Conformality | Deposition Temperature (°C) |
| This compound | SiO₂ | 200:1 | High | 250 |
| Bis(diethylamino)silane (B1590842) | SiO₂ | 30:1 | 95-100% | ~200 |
| Bis(diethylamino)silane | SiO₂ | 20:1 | Very Good | Not Specified |
| 1,1,1-tris(dimethylamino)disilane | SiO₂ | 6:1 | >95% | 310 |
The data illustrates the effectiveness of aminosilane precursors, including this compound and its analogues, in achieving excellent conformal coatings on challenging topographies, a key requirement for next-generation electronic devices.
Low-Temperature Deposition Strategies for Temperature-Sensitive Substrates
This compound (BEMAS) and similar aminosilane precursors are instrumental in the low-temperature deposition of silicon-based thin films, a critical requirement for manufacturing on temperature-sensitive substrates. researchgate.netresearchgate.net The electronics industry increasingly utilizes materials like polymers for flexible devices and employs complex device structures that cannot withstand high processing temperatures. atomiclayerdeposition.com Traditional deposition methods often require temperatures that can degrade these substrates or alter the properties of previously deposited layers.
Aminosilane precursors, including BEMAS and its analogue bis(diethylamino)silane (BDEAS), exhibit high reactivity, which allows for the deposition of high-quality silicon oxide (SiO₂) and silicon nitride (SiNₓ) films at significantly lower temperatures than those required by conventional silicon sources like chlorosilanes. researchgate.net For instance, atomic layer deposition (ALD) processes using BDEAS and an oxygen neutral beam have successfully formed high-quality SiO₂ layers at room temperature (30°C). researchgate.net Similarly, plasma-enhanced ALD (PE-ALD) of silicon nitride using BDEAS has been demonstrated at temperatures as low as 150-250°C. atomiclayerdeposition.com
The ALD process window for depositing SiO₂ from BDEAS and ozone is typically between 250 and 350°C. aip.org Research into the deposition of silicon oxide using BEMAS and ozone has shown the viability of ALD at approximately 300°C. researchgate.net This low-temperature capability is crucial for applications where the substrate is not thermally robust. researchgate.net The high reactivity of the alkylamido ligands in these precursors towards surface hydroxyl groups is a key factor enabling these low-temperature reactions. researchgate.net
Below is a data table summarizing low-temperature deposition processes using aminosilane precursors.
| Precursor | Co-reactant | Film Type | Deposition Method | Temperature (°C) | Key Finding |
| Bis(diethylamino)silane (BDEAS) | N₂ plasma | SiNₓ | PE-spatial-ALD | ≤ 250 | Enables high-throughput, low-temperature deposition for nitride materials. atomiclayerdeposition.com |
| Bis(diethylamino)silane (BDEAS) | Ozone (O₃) | SiO₂ | ALD | 250 - 350 | Established ALD temperature window with a constant growth rate. aip.org |
| This compound (BEMAS) | Ozone (O₃) | SiO₂ | ALD | ~300 | The precursor reacts effectively with ozone but not water, showing selective reactivity. researchgate.net |
| Bis(diethylamino)silane (BDEAS) | Oxygen Neutral Beam | SiO₂ | NB-EALD | 30 | Successful formation of high-quality SiO₂ at room temperature. researchgate.net |
Interface Engineering and Surface Passivation Applications in Microelectronics
The performance of microelectronic devices, particularly those based on III-V semiconductors and high-efficiency silicon solar cells, is highly dependent on the quality of the interface between the semiconductor and dielectric layers. anu.edu.aumdpi.com A high density of interface states can lead to issues like Fermi-level pinning and increased surface recombination, which degrade device performance. mdpi.com Surface passivation is a critical process to mitigate these effects by reducing the density of electronically active defects at the surface. anu.edu.aumdpi.com
This compound's suitability for low-temperature deposition of dielectric films like SiO₂ makes it a valuable precursor for interface engineering. The ability to deposit high-quality insulating layers at low temperatures is crucial for creating effective passivation layers without damaging the underlying semiconductor substrate. atomiclayerdeposition.comanu.edu.au For example, in III-V semiconductor technology, which is sensitive to high temperatures, low-temperature ALD is a key technique for depositing passivation films that can prevent surface re-oxidation and improve electronic properties. mdpi.com
The controlled, layer-by-layer growth in ALD using precursors like BEMAS allows for the precise formation of ultrathin films that can effectively passivate surfaces. atomiclayerdeposition.com This precise control is essential for engineering the semiconductor-dielectric interface to achieve desired electronic characteristics, such as a low interface state density. anu.edu.au While specific studies detailing BEMAS for the passivation of III-V materials are emerging, the established use of similar aminosilanes for low-temperature dielectric deposition points to its strong potential in this application. researchgate.netresearchgate.netatomiclayerdeposition.com The deposition of a silicon-based layer can getter oxygen from the substrate, removing native oxides and creating a cleaner, more stable interface. mdpi.com
Role in the Synthesis of Novel Nanostructures
This compound has been identified as a key precursor in the innovative synthesis of novel nanostructures, specifically silica (B1680970) nanowires. acs.org This application represents a significant advancement in nanomaterial fabrication, moving away from conventional, more demanding synthesis methods. acs.org
Catalytic and Non-Catalytic Routes to Silica Nanowires
A groundbreaking application of this compound is the synthesis of silica nanowires at room temperature through chemical vapor deposition (CVD) without the need for a metal catalyst. acs.org Traditionally, the growth of such nanowires relies on catalyst-mediated processes, which often require high temperatures and introduce the risk of metal contamination, limiting their applicability in fields like bioelectronics and display technology. acs.org
The non-catalytic route involves the direct chemical vapor reaction between BEMAS and water. acs.org This method has been shown to successfully produce straight and long silica nanowires. In one study, nanowires with a mean diameter of 60-80 nm and lengths of approximately 1.9 μm were grown in just 10 minutes. acs.org The process is sensitive to pressure, with a pressure of 7 Torr identified as optimal for obtaining straight nanowires. acs.org Transmission electron microscopy (TEM) analysis confirmed that the nanowires produced via this method are amorphous. acs.org
Directed Growth Mechanisms for Nanomaterials
The directed, one-dimensional growth of silica nanowires using this compound is attributed to the inherent directionality of the chemical reaction between the precursor and water. acs.org The BEMAS molecule (H₂Si[N(C₂H₅)(CH₃)]₂) possesses both Si-H and Si-N bonds, which exhibit different reactivities towards water. acs.org
The synthesis mechanism relies on this difference in oxidation reactivity. The reaction pathway leads to the preferential, directional formation of silica, resulting in the anisotropic growth of nanowires. acs.org This self-directing growth mechanism is a significant departure from catalyst-driven VLS (Vapor-Liquid-Solid) growth, offering a simpler and cleaner route to nanomaterial synthesis. acs.org
Broader Applications in Organosilicon Chemistry
As an organosilicon compound, this compound is part of a versatile class of chemicals used as reagents, catalysts, and precursors in a wide range of chemical applications. americanelements.com Organosilanes are foundational in materials science and synthetic chemistry due to the unique properties imparted by the silicon atom. americanelements.comdakenchem.com
As a Reagent in General Organic and Inorganic Synthesis
This compound serves as a useful reagent in both organic and inorganic synthesis. americanelements.com Compounds of this nature are often employed in silanization reactions, where a silicon-containing group is introduced into a molecule to modify its properties or to act as a protective group during a multi-step synthesis. dakenchem.com Its high reactivity makes it effective in specific processes like vapor deposition for preparing functionalized silicon materials. dakenchem.com The presence of reactive Si-H and Si-N bonds allows it to participate in a variety of chemical transformations, making it a valuable building block in industrial chemistry and for the synthesis of complex molecules, including pharmaceuticals. americanelements.com
Functionalization of Polymeric Systems and Coatings
This compound (BEMAS) serves as a key precursor in the chemical modification and functionalization of various polymeric systems and coatings. As a type of bis-amino silane (B1218182), its utility stems from the dual reactivity of the amino groups and the silane core. This structure allows it to act as a powerful coupling agent and surface modifier, creating durable chemical links between inorganic substrates and organic polymer matrices. The general mechanism involves the hydrolysis of the precursor to form reactive silanol (B1196071) intermediates. These silanols can then undergo condensation reactions with hydroxyl groups present on the surface of a substrate (like an oxidized polymer or metal) and also cross-link with each other, forming a stable, covalently bonded siloxane network. ethz.ch This process effectively alters the surface chemistry of the material, enhancing properties such as adhesion, durability, and corrosion resistance.
The ethylmethylamino functional groups play a significant role in the reaction kinetics and the final properties of the functionalized layer. Research into various bis-amino silanes demonstrates their effectiveness in creating highly reactive and cross-linked networks on polymer surfaces. For instance, a common application involves the surface activation of thermoplastic polymers to facilitate strong bonding with other materials, such as elastomers like polydimethylsiloxane (B3030410) (PDMS).
A typical process for modifying a polymer surface, such as polyethylene (B3416737) terephthalate (B1205515) (PET), involves several steps:
Surface Oxidation: The polymer surface is first treated, often with oxygen plasma, to generate hydroxyl (-OH) and other reactive groups. researchgate.net
Silane Condensation: The oxidized surface is then exposed to the bis-amino silane precursor at an elevated temperature, causing the silane to react and bond with the surface hydroxyl groups. researchgate.net
Curing and Cross-linking: The substrate is cured to promote further cross-linking within the silane layer, creating a robust, networked coating. researchgate.net
Hydration and Bonding: The modified surface can then be hydrated to expose reactive groups for subsequent bonding processes. researchgate.net
This surface functionalization has been shown to create exceptionally strong and stable bonds, for example, between porous PET membranes and PDMS microfluidic devices, which is critical for long-term applications like cell culture. researchgate.net The resulting silane network is highly reactive and provides a durable interface for bonding. researchgate.net
Interactive Table 1: Effect of Silane Functionalization on Material Bonding
| Polymer System | Precursor Class | Surface Treatment | Observed Outcome | Reference |
|---|---|---|---|---|
| PET Membrane & PDMS | Bis-amino silane | Oxygen Plasma Activation followed by Silane Condensation and Curing | Maintained strong bonding strength, comparable to thermoplastic combinations. | researchgate.net |
| Cold-Rolled Steel | Bis-amino silane and Vinyltriacetoxysilane (5:1 ratio) | Pre-treatment with cleaning solution (pH 9.5) prior to silane deposition | Corrosion current density (icorr) decreased by half an order of magnitude. | mdpi.com |
In the field of protective coatings, bis-amino silanes are utilized to enhance corrosion resistance on metal substrates. Studies have shown that mixtures of different silanes can provide performance comparable to traditional zinc phosphate (B84403) systems. mdpi.com For instance, a coating formulated with a mixture of a bis-amino silane and a bis-sulfur silane on cold-rolled steel demonstrated significant corrosion protection in harsh conditions. mdpi.com The effectiveness of the silane treatment is closely tied to the pre-treatment of the substrate and the curing process, which dictates the extent of cross-linking and barrier properties of the resulting film. mdpi.com
The research findings indicate that the chemical structure of the silane, the processing conditions, and the formulation of silane mixtures are critical factors in determining the performance of the functionalized polymer or coating.
Interactive Table 2: Research Findings on Bis-amino Silane Coatings
| Substrate | Silane System | Key Finding | Reference |
|---|---|---|---|
| Cold-Rolled Steel | Mixture of bis-amino silane and bis-sulfur silane (9:1 ratio) | Provided corrosion performance as effective as a zinc phosphate system in hot salt soak tests. | mdpi.com |
| Steel | Bis-amino silane and Vinyltriacetoxysilane (VTAS) | Cleaning the steel surface with a pH 9.5 solution prior to coating significantly improved corrosion resistance. | mdpi.com |
| Thermoplastic Elastomer (TPE) | Bis-amino silane | Oxygen plasma activation of the TPE surface promoted the bonding of the silane molecules, creating a highly reactive surface network. | researchgate.net |
Advanced Methodologies for the Structural Elucidation and Process Monitoring of Bis Ethylmethylamino Silane Systems
Spectroscopic Techniques for Molecular Structure, Reaction Intermediates, and Film Composition
Spectroscopy is a cornerstone for analyzing Bis(ethylmethylamino)silane systems, offering non-destructive ways to probe the molecular framework, identify transient species during chemical processes, and determine the composition of deposited films.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of organic and organometallic compounds, including this compound. researchgate.netcore.ac.ukjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the connectivity and chemical environment of atoms within the molecule.
For this compound (H₂Si[N(CH₃)(C₂H₅)]₂), the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the ethyl and methyl groups attached to the nitrogen atoms, as well as the protons on the silicon atom. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values provide a complete picture of the molecular framework. For instance, the ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The methyl group attached to the nitrogen would appear as a singlet. The Si-H protons would also produce a distinct signal.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structure by establishing correlations between protons and carbons, both directly bonded (¹J) and through multiple bonds (²J, ³J). core.ac.uk These advanced experiments are invaluable for unequivocally assigning all resonances and confirming the molecular structure.
Table 1: Predicted NMR Chemical Shifts for this compound
This table presents expected chemical shift ranges based on the analysis of similar aminosilane (B1250345) structures. Actual experimental values may vary based on solvent and other experimental conditions.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Si-H ₂ | 4.5 - 5.5 | Singlet or Triplet (if coupled to ¹⁴N) |
| ¹H | N-CH ₂-CH₃ | 2.6 - 3.0 | Quartet (q) |
| ¹H | N-CH ₃ | 2.3 - 2.7 | Singlet (s) |
| ¹H | N-CH₂-CH ₃ | 1.0 - 1.4 | Triplet (t) |
| ¹³C | N-C H₂-CH₃ | 45 - 55 | - |
| ¹³C | N-C H₃ | 35 - 45 | - |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mdpi.comsepscience.com These methods are highly effective for identifying functional groups and analyzing the chemical bonding within this compound and the films derived from it. researchgate.netrsc.org
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. Key vibrational modes include:
Si-H stretching: Typically observed in the 2100-2200 cm⁻¹ region. This is a strong and characteristic peak for silanes containing Si-H bonds.
Si-N stretching: Found in the 800-1000 cm⁻¹ range.
C-H stretching: Occurs in the 2850-3000 cm⁻¹ region, corresponding to the methyl and ethyl groups.
C-N stretching: Vibrations for this bond are typically seen between 1000-1250 cm⁻¹.
CH₂ and CH₃ bending: These modes appear in the 1350-1470 cm⁻¹ region.
When this compound is used as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to form silicon nitride (Si₃N₄) films, IR and Raman spectroscopy can be used to monitor the reaction in-situ and to characterize the final film. The disappearance of Si-H and C-H peaks and the emergence of a broad, strong band characteristic of Si-N bonds (typically around 830-870 cm⁻¹) in the film's spectrum would indicate the successful formation of a silicon nitride network.
Table 2: Key Vibrational Modes for this compound Analysis
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Si-H Stretch | IR, Raman | 2100 - 2200 | Presence of the silane (B1218182) functional group in the precursor. |
| C-H Stretch | IR, Raman | 2850 - 3000 | Indicates the presence of organic ligands (ethyl, methyl groups). |
| CH₂/CH₃ Bending | IR, Raman | 1350 - 1470 | Confirms the structure of the alkylamino groups. |
| Si-N Stretch | IR, Raman | 800 - 1000 | Characterizes the bond between silicon and the amino ligand. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for studying the gas-phase chemistry of precursors like this compound, particularly its decomposition pathways and the identity of volatile byproducts generated during deposition processes. researchgate.net
In a typical CVD or ALD process, the precursor molecule is thermally decomposed. Theoretical studies on the closely related bis(dimethylamino)silane (BDMAS) provide insight into the likely decomposition mechanisms. digitellinc.comnih.gov The initial bond cleavage can occur at the Si-N, N-C, or Si-H positions. Studies have shown that for BDMAS, the N-CH₃ bond is energetically the easiest to break. nih.gov Upon decomposition, BDMAS tends to form reactive intermediates such as methyleneimine and silanimine species. digitellinc.comnih.gov
By analogy, the decomposition of this compound would be expected to proceed through similar pathways, involving the cleavage of Si-N, N-C, Si-H, or C-C bonds, leading to the formation of various charged fragments. Mass spectrometry can detect these fragments and stable volatile byproducts, helping to elucidate the complex chemical reactions occurring on the substrate surface and in the gas phase. This information is crucial for optimizing deposition parameters to achieve high-purity films and to understand impurity incorporation mechanisms.
Diffraction Methods for Crystalline Structure and Morphology Analysis
While spectroscopy probes the molecular level, diffraction and microscopy techniques are employed to analyze the macroscopic and microscopic structure of the solid materials, such as thin films, produced from this compound.
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. formulationbio.comepfl.chyale.educaltech.edu When this compound is used to deposit films, such as silicon nitride, XRD is used to assess whether the film is amorphous (lacking long-range order) or crystalline.
An amorphous film will produce a broad, diffuse hump in the XRD pattern, whereas a crystalline film will exhibit sharp peaks (Bragg reflections) at specific diffraction angles (2θ). The positions and intensities of these peaks are unique to a specific crystal structure and can be used to identify the material phase. For example, silicon nitride can exist in different crystalline polymorphs, primarily α-Si₃N₄ and β-Si₃N₄. saint-gobain.comnih.govsciopen.com XRD analysis can distinguish between these phases and determine their relative abundance in the film. Furthermore, the width of the diffraction peaks can be used to estimate the size of the crystallites (grains) within the film, providing information about the material's microstructure. mdpi.com
Electron microscopy techniques provide high-resolution imaging of material surfaces and internal structures.
Scanning Electron Microscopy (SEM): SEM is used to characterize the surface morphology of the deposited films. It provides high-magnification images of the film's surface, revealing information about its smoothness, uniformity, and the presence of any defects like cracks or pinholes. SEM is also used to determine the thickness of the film by imaging a cross-section.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution and is used to investigate the internal microstructure of the films. researchgate.net By transmitting electrons through a very thin slice of the material, TEM can visualize the grain structure of crystalline films, including grain size, shape, and orientation. sciopen.comscielo.br High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct evidence of the film's crystallinity and revealing the nature of interfaces and defects at the atomic scale.
Together, SEM and TEM provide a comprehensive understanding of the physical structure of the films grown from this compound, which is essential for relating deposition conditions to the final material properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dichlorosilane (B8785471) |
| Ethylmethylamine |
| Silicon Nitride |
| Bis(diethylamino)silane (B1590842) |
| Bis(dimethylamino)silane |
| Methyleneimine |
Surface-Sensitive Analytical Techniques for Deposited Films and Interfaces
The characterization of thin films and their interfaces is critical to understanding and optimizing deposition processes. For systems involving this compound as a precursor, several surface-sensitive analytical techniques provide invaluable insights into the elemental composition, chemical states, and real-time growth dynamics. These methodologies are essential for quality control and for the rational design of advanced materials.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative elemental composition and chemical bonding information of the top 1-10 nm of a material. In the context of films deposited using this compound, XPS is instrumental in verifying the stoichiometry and purity of the resulting layers, typically silicon oxide or silicon nitride.
The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms.
In studies of silicon oxide films deposited by atomic layer deposition (ALD) using this compound and ozone, XPS has been employed to determine the film's composition. svc.org Analysis of these films confirms the presence of silicon and oxygen and can be used to calculate the O/Si ratio. High-resolution scans of the Si 2p and O 1s peaks can elucidate the nature of the Si-O bonding network. For instance, the Si 2p peak for stoichiometric SiO₂ is typically observed around 103-104 eV. Deviations from this value can indicate the presence of sub-oxides (SiOₓ, where x < 2) or other bonding arrangements.
A critical aspect of analyzing films from aminosilane precursors is the detection of potential impurities, such as carbon and nitrogen, which can be remnants of the precursor ligands. XPS is highly sensitive to these elements. The absence or presence of C 1s and N 1s signals in the XPS spectrum provides a direct measure of the film's purity. For high-quality dielectric films, the concentration of these impurities should be below the detection limit of the instrument.
Table 1: Representative XPS Data for Silicon Oxide Films
| Element | Core Level | Typical Binding Energy (eV) | Information Derived |
|---|---|---|---|
| Silicon | Si 2p | ~103.4 | Corresponds to Si⁴⁺ in SiO₂, indicates the primary bonding state of silicon. |
| Oxygen | O 1s | ~532.5 | Relates to oxygen in the SiO₂ network. |
| Carbon | C 1s | ~284.8 | Used to detect residual carbon impurities from the precursor. |
Note: The binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
Auger Electron Spectroscopy (AES) for Depth Profiling and Compositional Gradients
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that identifies the elemental composition of a sample's surface. eag.com It is particularly useful for depth profiling, where the composition of a film is analyzed as a function of depth. This is achieved by coupling AES with an ion gun that sputters away the material layer by layer.
The process begins with the excitation of a surface atom by a primary electron beam, leading to the ejection of a core electron. An outer shell electron then fills the core vacancy, and the excess energy is transferred to another outer shell electron, which is subsequently ejected. This ejected electron is the Auger electron, and its kinetic energy is characteristic of the parent element.
For films deposited from this compound, AES depth profiling provides crucial information about the uniformity of the film's composition and the nature of the interface between the film and the substrate. A study on silicon oxide films grown by ALD with this compound and ozone revealed a gradual increase in the O/Si ratio from the film-substrate interface to the surface. svc.org This graded composition profile can be advantageous for applications such as anti-reflection coatings or band-gap engineered oxides in memory devices. svc.org
An ideal AES depth profile for a uniform, pure silicon oxide film on a silicon substrate would show constant silicon and oxygen signals throughout the film, followed by a sharp transition to the silicon signal of the substrate at the interface. The presence of carbon or nitrogen signals within the film would indicate impurities, and their distribution through the film's depth could be mapped. The high spatial resolution of AES also allows for the analysis of small features and defects. eag.com
Table 2: Application of AES Depth Profiling to a BEMAS-Deposited SiO₂ Film
| Depth Region | Expected Elemental Signature | Interpretation |
|---|---|---|
| Surface | High Oxygen, Silicon | The top surface of the silicon oxide film. |
| Bulk Film | Constant Oxygen and Silicon levels | Indicates uniform composition of the deposited SiO₂ film. |
| Interface | Transition from Oxygen and Silicon to primarily Silicon | Represents the boundary between the deposited film and the silicon substrate. |
In-situ Monitoring Techniques for Deposition Processes (e.g., in-situ FTIR)
In-situ monitoring techniques are indispensable for understanding the reaction mechanisms of deposition processes like ALD and chemical vapor deposition (CVD) in real-time. Fourier Transform Infrared (FTIR) spectroscopy, when used in-situ, can provide molecular-level information about the surface chemistry during each step of the deposition cycle.
In a typical in-situ FTIR setup for an ALD process, the infrared beam passes through a high-surface-area substrate or is reflected off a planar substrate multiple times (in an attenuated total reflection configuration) while the precursor and reactant gases are pulsed into the chamber. The resulting spectra show the vibrational modes of the chemical species present on the surface.
While specific in-situ FTIR studies for this compound are not widely published, extensive research on similar aminosilane precursors like bis(diethylamino)silane (BDEAS) and bis(tert-butylamino)silane (BTBAS) provides a clear picture of the expected surface reactions. tue.nltue.nlresearchgate.netepa.gov During the aminosilane pulse, the Si-H and N-H bonds of the precursor react with surface hydroxyl (-OH) groups, leading to the chemisorption of the silane molecule and the release of amine byproducts. epa.gov This is observed in the FTIR spectrum by the disappearance of the -OH stretching band and the appearance of bands associated with the adsorbed precursor, such as Si-H and C-H stretching modes.
During the subsequent oxidant pulse (e.g., ozone or oxygen plasma), the ligand groups of the adsorbed precursor are removed, and the surface is prepared for the next cycle. This is seen as the disappearance of the Si-H and C-H bands and the growth of bands corresponding to the deposited film, such as the strong Si-O-Si stretching mode in silicon oxide. researchgate.net
Table 3: Expected IR Bands for In-situ Monitoring of SiO₂ ALD with Aminosilanes
| Wavenumber (cm⁻¹) | Vibrational Mode | Observation during ALD Cycle |
|---|---|---|
| ~3745 | O-H stretch | Decreases during the aminosilane pulse, increases during the oxidant pulse. |
| ~2970 | C-H stretch | Appears after the aminosilane pulse, disappears after the oxidant pulse. |
| ~2190 | Si-H stretch | Appears after the aminosilane pulse, disappears after the oxidant pulse. |
Theoretical and Computational Studies of Bis Ethylmethylamino Silane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and nature of chemical bonding in molecules like Bis(ethylmethylamino)silane. While specific studies focusing solely on this compound are not extensively documented in the cited literature, valuable insights can be drawn from computational studies of analogous bis(amino)silanes, such as bis(dimethylamino)silane.
For this compound, the asymmetry is inherent in the ligand itself (ethyl and methyl groups on the nitrogen). Quantum chemical calculations would be expected to show a complex potential energy surface with multiple stable conformers. The key structural parameters, such as Si-N and C-N bond lengths and the N-Si-N bond angle, are critical outputs of these calculations. For bis(dimethylamino)silane, the Si-N bond length was determined to be 170.8 pm and the N-Si-N angle was 112°. rsc.org Similar calculations on this compound would help to understand how the substitution of methyl with ethyl groups influences the geometry and the electronic environment of the silicon center.
The nature of the Si-N bond is a central point of investigation. Theoretical work on methylaminosilanes has shown that the Si-N bond is the weakest bond within the precursor molecules. researchgate.net This weakness is crucial for its reactivity in deposition processes, where the cleavage of this bond is often the initial step. researchgate.net Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions, providing a detailed picture of the polar covalent Si-N bond and the role of the nitrogen lone pair electrons.
Density Functional Theory (DFT) for Reaction Pathway Modeling and Energy Barriers
Density Functional Theory (DFT) is a powerful computational method used to model reaction pathways and determine the associated energy barriers, offering critical insights into the kinetics and mechanisms of chemical reactions. For aminosilane (B1250345) precursors, DFT studies have been instrumental in understanding their surface chemistry during Atomic Layer Deposition (ALD) processes.
Studies on the related precursor, bis(diethylamino)silane (B1590842) (BDEAS), on hydroxyl-terminated silicon surfaces have used DFT to investigate the initial reaction mechanisms. researchgate.net These calculations analyzed the bond dissociation energies within the BDEAS molecule, identifying the Si-H and Si-N bonds as the most likely to break during a surface reaction. researchgate.net The study determined that Si-N bond breaking is the dominant and more favorable reaction pathway, with a calculated reaction energy barrier of 0.52 eV, which is lower than the barrier for Si-H bond cleavage (1.60 eV). researchgate.net This preference is attributed to the decrease in the Si-N bond dissociation energy upon adsorption onto the surface. researchgate.net
A comparative DFT study on different aminosilane precursors, including diisopropylaminosilane (DIPAS), bis(diethylamino)silane (BDEAS), and tris(dimethylamino)silane (B81438) (TDMAS), on a WO₃ surface found that BDEAS exhibits the lowest energy barrier in the rate-determining step of the deposition reaction. researchgate.net Such findings are crucial for selecting the most efficient precursors for specific ALD applications.
For this compound, DFT calculations would similarly map out the potential energy surface for its reaction with various substrates. The modeling would identify the transition states for key reaction steps, such as the initial precursor adsorption and the subsequent ligand dissociation. The calculated energy barriers for these steps provide a quantitative measure of the reaction kinetics, allowing for predictions of reaction rates at different temperatures. These theoretical investigations can guide the optimization of process parameters for thin film deposition.
Table 1: Calculated Energy Barriers for Aminosilane Surface Reactions
| Precursor | Surface | Reaction Step | Energy Barrier (eV) |
| Bis(diethylamino)silane | OH-terminated Si(001) | Si-N bond breaking | 0.52 |
| Bis(diethylamino)silane | OH-terminated Si(001) | Si-H bond breaking | 1.60 |
| Diisopropylaminosilane | WO₃(001) | Rate-determining step | Higher than BDEAS |
| Bis(diethylamino)silane | WO₃(001) | Rate-determining step | Lowest of compared |
| Tris(dimethylamino)silane | WO₃(001) | Rate-determining step | Higher than BDEAS |
Note: Data is based on studies of related aminosilane compounds to infer potential behavior of this compound. researchgate.net
Molecular Dynamics Simulations of Gas-Phase and Surface Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations. These simulations can model the interactions of precursor molecules in the gas phase and with surfaces, which is essential for understanding thin film deposition processes like ALD and Chemical Vapor Deposition (CVD).
While specific MD simulation studies for this compound were not found in the provided search context, the methodology has been applied to other silicon precursors. For instance, ab initio molecular dynamics (AIMD) simulations have been combined with DFT calculations to investigate the decomposition of diisopropylaminosilane (DIPAS) on hydroxylated surfaces. researchgate.net These simulations can reveal the dynamic nature of the Si-N bond cleavage, which is facilitated by hydrogen bonding between the surface hydroxyl groups and the nitrogen atom of the precursor. researchgate.net
For this compound, MD simulations could be employed to study several aspects:
Gas-Phase Dynamics: Simulating the behavior of multiple BEMAS molecules in the gas phase can help understand intermolecular interactions and potential gas-phase reactions or clustering, which can affect the delivery of the precursor to the substrate surface.
Surface Adsorption and Diffusion: MD can model the process of a BEMAS molecule approaching a surface, its initial physisorption, and its subsequent diffusion across the surface to find a reactive site. This is crucial for understanding film conformality.
Reaction Dynamics: By simulating the reactive event itself, MD can provide a time-resolved picture of bond breaking and bond formation during the surface reaction, complementing the static picture of transition states obtained from DFT.
Multiscale models that combine DFT-calculated parameters with larger-scale simulation techniques like computational fluid dynamics (CFD) are also being developed for precursors like bis(tertiary-butylamino)silane (BTBAS) to model the entire ALD reactor environment. escholarship.org Such an approach for this compound would enable a comprehensive understanding of its behavior from the molecular level to the reactor scale.
Prediction of Thermochemical Parameters and Reaction Energetics
The prediction of thermochemical parameters, such as bond dissociation energies (BDEs), enthalpies of formation, and reaction enthalpies, is a key application of computational chemistry in understanding precursor stability and decomposition pathways. High-level ab initio calculations are often employed for this purpose.
A systematic theoretical study on the gas-phase decomposition of bis(dimethylamino)silane (BDMAS) provides a relevant case study. nih.gov Using CCSD(T) level theory, the initial bond cleavage energies for Si-N, N-CH₃, and Si-H were calculated. nih.govdigitellinc.com The study found that the N-CH₃ bond was the weakest among the three, with a BDE of 80.6 kcal/mol, compared to 87.4 kcal/mol for both the Si-N and Si-H bonds. nih.gov This suggests that under thermal decomposition conditions, N-CH₃ bond scission could be a significant initial step. nih.gov
For this compound, similar computational studies would be necessary to determine its specific thermochemical properties. The presence of both ethyl and methyl groups on the nitrogen atom would likely lead to a more complex set of potential decomposition reactions, including the possibility of ethane (B1197151) or methane (B114726) elimination. The relative energies of these pathways would determine the composition of byproducts and the purity of the resulting silicon-containing film. Predicting these energetics is crucial for designing deposition processes that minimize unwanted decomposition reactions and maximize film quality.
Table 2: Calculated Bond Dissociation Energies (BDE) for Bis(dimethylamino)silane (BDMAS)
| Bond Type | BDE (kcal/mol) |
| N-CH₃ | 80.6 |
| Si-N | 87.4 |
| Si-H | 87.4 |
Note: This data for BDMAS serves as a reference for estimating the relative bond strengths in this compound. nih.gov
Ligand Effects on Precursor Reactivity: A Comparative Computational Analysis with Other Aminosilanes
Computational analysis is exceptionally well-suited for systematically studying how changes in the ligand structure of a precursor molecule affect its reactivity. By comparing a series of related molecules, researchers can establish structure-property relationships that guide the design of new, improved precursors.
This compound (BEMAS) is structurally intermediate between bis(dimethylamino)silane (BDMAS) and bis(diethylamino)silane (BDEAS). The asymmetrical substitution on its amino ligand is expected to influence its reactivity. Computational studies comparing aminosilane precursors have highlighted several key factors influenced by the alkyl groups on the amino ligands:
Steric Hindrance: The size of the alkyl groups plays a significant role in the precursor's interaction with the surface. Larger ligands can increase steric hindrance, which may reduce the initial adsorption of the precursor. nih.gov
Adsorption Energy: The strength of the precursor's binding to the surface is affected by its molecular volume. DFT calculations have shown that for aminosilanes like DIPAS, BDEAS, and TDMAS, the binding energy becomes stronger as the molecular volume decreases. nih.gov
Reaction Barriers: The nature of the ligand influences the activation energy for surface reactions. For instance, a comparison between BDMAS and tris(dimethylamino)silane (TrDMAS) showed that the key bonds (N-CH₃, Si-N, and Si-H) are more easily broken in BDMAS, suggesting it could be a more efficient precursor gas. nih.gov
Byproduct Desorption: The ligands are eliminated as byproduct molecules (e.g., ethylmethylamine from BEMAS) after the reaction. The ease of desorption of these byproducts is also critical for a clean ALD process. Computational studies can model the binding energy of the leaving amine molecule to the surface. nih.gov
A comparative computational analysis involving BEMAS alongside BDMAS and BDEAS would precisely quantify the impact of substituting methyl groups with ethyl groups. Such a study would calculate and compare their adsorption energies, reaction energy barriers, and the energetics of byproduct removal. This would provide a theoretical basis for determining whether BEMAS offers an optimal balance of reactivity and stability for specific deposition applications, potentially leading to improved film growth characteristics. nih.gov
Future Research Trajectories and Emerging Paradigms in Bis Ethylmethylamino Silane Chemistry
Development of Novel Functionalized Analogs of Bis(ethylmethylamino)silane for Enhanced Reactivity and Selectivity
The performance of an aminosilane (B1250345) precursor in deposition processes is intrinsically linked to its molecular structure. Research into novel functionalized analogs of BEMAS aims to precisely tune its reactivity, thermal stability, and surface interaction to meet the demands of next-generation devices.
Detailed Research Findings: The reactivity of aminosilane precursors is heavily influenced by the nature and size of the alkyl groups on the nitrogen atoms and the number of amino ligands attached to the silicon atom. electrochem.orgnih.govscispace.com Studies comparing various aminosilanes have revealed that bis(amino)silanes often exhibit superior deposition performance for Atomic Layer Deposition (ALD) compared to tris(amino)silanes. For instance, precursors like bis(tertiarybutylamino)silane (BTBAS) demonstrate a wide ALD temperature window, attributed to the steric hindrance of the t-butyl groups which provides thermal stability while maintaining sufficient reactivity. electrochem.org
Future research will focus on synthesizing BEMAS analogs with tailored functionalities. This could involve:
Introducing different alkyl groups: Replacing the ethyl and methyl groups with other alkyl or even fluoroalkyl groups can modify the precursor's volatility and the reactivity of the Si-N bond. Theoretical studies suggest that smaller alkyl groups can lead to more energetically favorable chemisorption. tue.nl
Modifying the silane (B1218182) backbone: Introducing substituents on the silicon atom, aside from the amino groups, could provide pathways for new surface reactions and film compositions.
Developing mono(amino)silanes: Recent research has highlighted the potential of mono(alkylamino)silane precursors, such as di(isopropylamino)silane (DIPAS) and di(sec-butylamino)silane (DSBAS), for achieving high-quality SiO2 films at lower temperatures with increased reactivity. scispace.com
The goal of these molecular design strategies is to achieve a precursor with an optimal balance of volatility for efficient gas-phase transport, appropriate reactivity for self-limiting surface reactions at desired temperatures, and thermal stability to prevent gas-phase decomposition. electrochem.org
Interactive Data Table: Comparison of Aminosilane Precursors for ALD
| Precursor | Acronym | General Formula | Key Structural Feature | Observed Performance Characteristic |
|---|---|---|---|---|
| Bis(tertiarybutylamino)silane | BTBAS | SiH₂(NHtBu)₂ | Two bulky t-butyl amino ligands | Wide ALD window; good thermal stability. electrochem.org |
| Bis(diethylamino)silane (B1590842) | BDEAS | SiH₂(NEt₂)₂ | Two diethylamino ligands | Good ALD performance, often compared with BTBAS. electrochem.orgresearchgate.net |
| Tris(dimethylamino)silane (B81438) | TDMAS | SiH(NMe₂)₃ | Three dimethylamino ligands | Relatively poor ALD performance; lower deposition rate and higher impurity risk. electrochem.orgnih.gov |
| Di(sec-butylamino)silane | DSBAS | SiH₃(NHsBu) | One sec-butylamino ligand (mono-amino) | Increased reactivity, enabling high-quality films at lower temperatures. scispace.com |
Exploration of Alternative Oxidants and Co-reactants in Deposition Processes for Diverse Material Growth
The final properties of a deposited film are determined not only by the silicon precursor but also by the co-reactant used in the deposition cycle. While ozone (O₃) is a common and effective oxidant for depositing silicon dioxide from BEMAS, the exploration of alternative co-reactants is a critical research area for expanding the portfolio of materials that can be synthesized. researchgate.net
Detailed Research Findings: Aminosilane precursors like BEMAS often require highly reactive oxidants because the Si-H bonds can be robust. researchgate.netresearchgate.net Ozone and oxygen plasma are frequently used to achieve efficient oxidation and ligand removal, resulting in high-purity silicon oxide films. tue.nlresearchgate.net However, these strong oxidants can sometimes damage sensitive substrates or interfaces.
Future investigations will explore a wider range of co-reactants to synthesize materials beyond silicon dioxide:
Nitrogen Sources: Using nitrogen-containing plasmas (e.g., N₂, NH₃) or other reactive nitrogen species as co-reactants with BEMAS can enable the deposition of silicon nitride (SiNₓ) or silicon carbonitride (SiCN) films. researchgate.net These materials are essential for applications such as diffusion barriers, etch-stop layers, and passivation coatings.
Less Aggressive Oxidants: Research into milder oxidants, such as water (H₂O), hydrogen peroxide (H₂O₂), or novel oxygen-containing molecules, could enable deposition on delicate organic or 2D material substrates where aggressive plasmas could cause damage. While BEMAS is reported to not react with H₂O, functionalized analogs might be designed for aqueous processes. researchgate.net
Metal-Organic Precursors: For the synthesis of silicate (B1173343) films (e.g., hafnium silicate, HfSiOₓ), BEMAS can be used in combination with metal-organic precursors like tetrakis(diethylamino)hafnium. researchgate.net Future work will involve screening and optimizing combinations of aminosilanes and various metal precursors to achieve precise stoichiometric control and uniform film properties.
The choice of co-reactant directly impacts the surface reaction mechanism, growth per cycle (GPC), film composition, and impurity levels. Understanding the surface chemistry between BEMAS or its analogs and these alternative co-reactants is paramount for process development. nih.gov
Integration of this compound in Hybrid Organic-Inorganic Material Systems
Hybrid organic-inorganic materials, which combine the properties of both organic polymers (flexibility, functionality) and inorganic glasses (durability, thermal stability), represent a frontier in materials science. The bifunctional nature of aminosilanes, possessing both reactive Si-N/Si-H moieties and organic alkyl groups, makes them ideal candidates for integration into these composite systems.
Detailed Research Findings: The synthesis of hybrid materials is often achieved through sol-gel processes, where molecular precursors undergo hydrolysis and condensation reactions. nih.gov A common strategy involves the co-condensation of a network-forming inorganic precursor, like tetraethoxysilane (TEOS), with an organically substituted tri-alkoxysilane [R'–Si(OR)₃]. beilstein-journals.org This approach embeds organic functionality directly into the inorganic network.
While BEMAS is primarily used in vapor deposition, its fundamental chemistry suggests potential pathways for its use in hybrid materials:
Surface Functionalization: BEMAS-derived silica (B1680970) or silicon nitride surfaces can be used as inorganic substrates onto which organic molecules or polymers are subsequently grafted, creating layered hybrid structures.
Direct Co-condensation: Although less conventional than alkoxysilanes, the reactivity of the Si-N bonds in BEMAS could potentially be harnessed in non-aqueous sol-gel or other polymerization routes alongside organic monomers to form integrated hybrid networks.
Development of Alkoxy-Aminosilane Analogs: A promising research direction is the synthesis of novel precursors that combine both amino and alkoxy functionalities on the same silicon center. Such molecules could readily participate in traditional sol-gel chemistry while providing the unique reactivity and organic character of the amino groups.
These hybrid materials could find applications in low-k dielectrics, flexible electronics, advanced coatings, and biomedical devices. nih.gov
Advanced Process Control and In-line Monitoring for Manufacturing Scale-Up of this compound-derived Films
Transitioning deposition processes from laboratory research to high-volume manufacturing requires robust process control and real-time monitoring to ensure reproducibility, high yield, and film quality. For processes utilizing BEMAS, the development and implementation of advanced in-situ monitoring techniques are crucial for scale-up.
Detailed Research Findings: Effective process control in ALD relies on monitoring not just chamber parameters like temperature and pressure, but also the surface reactions themselves. researchgate.net A lack of direct feedback on the film growth can lead to deviations from the ideal self-limiting behavior.
Several in-line (or in-situ) monitoring techniques are being integrated into deposition systems to provide real-time data:
Spectroscopic Ellipsometry (SE): This optical technique can measure film thickness and refractive index with sub-nanometer resolution during the deposition process, allowing for precise determination of the growth per cycle and immediate detection of growth instabilities. researchgate.net
Quartz Crystal Microbalance (QCM): QCM provides a direct measurement of mass change on the substrate surface, offering high sensitivity to the amount of precursor adsorbing and reacting in each ALD cycle. researchgate.net
Quadrupole Mass Spectrometry (QMS) and Time-of-Flight Mass Spectrometry (TOF-MS): These techniques analyze the gas-phase species in the reactor exhaust. They can be used to monitor the concentration of the BEMAS precursor, detect reaction byproducts (e.g., ethylmethylamine), and identify potential precursor decomposition or incomplete purge cycles, providing a detailed chemical fingerprint of the process in real-time. researchgate.nettofwerk.com
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can probe the chemical bonds present on the substrate surface, allowing researchers to directly observe the addition and removal of chemical functional groups during each half-cycle of the ALD process. tue.nl
By integrating data from these advanced monitoring tools into feedback control systems, manufacturers can implement run-to-run control and fault detection, ensuring that films derived from BEMAS meet stringent specifications at an industrial scale.
Interactive Data Table: In-line Monitoring Techniques for BEMAS-derived Film Deposition
| Monitoring Technique | Principle of Operation | Key Process Information Provided |
|---|---|---|
| Spectroscopic Ellipsometry (SE) | Measures change in polarization of light upon reflection from the surface. | Real-time film thickness, growth rate, and optical properties (refractive index). researchgate.net |
| Quadrupole Mass Spectrometry (QMS) | Separates gas-phase ions based on their mass-to-charge ratio. | Monitors precursor delivery, reaction byproducts, and vacuum integrity. researchgate.net |
| Quartz Crystal Microbalance (QCM) | Measures change in resonance frequency of a quartz crystal due to mass loading. | Direct measurement of mass gain/loss per ALD cycle. researchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation by chemical bonds on the surface. | Direct observation of surface functional groups and reaction pathways. tue.nl |
Sustainable and Environmentally Benign Chemical Engineering Approaches for Aminosilane Production and Application
As the chemical industry faces increasing pressure to adopt greener practices, a paradigm shift is occurring in the synthesis of specialty chemicals like aminosilanes. Traditional production methods are being re-evaluated in favor of more sustainable and atom-economical alternatives.
Detailed Research Findings: The conventional synthesis of aminosilanes involves the aminolysis of chlorosilanes. rsc.orgnih.gov This method is inherently inefficient as it generates a stoichiometric amount of ammonium (B1175870) salt waste (e.g., ammonium chloride) for every Si-N bond formed. rsc.orgelsevierpure.com This byproduct requires disposal and the use of corrosive chlorosilanes presents handling challenges.
A key area of research is the development of catalytic dehydrogenative coupling (or dehydrocoupling) as a sustainable alternative. This process involves the reaction of a silane (containing Si-H bonds) with an amine (containing N-H bonds) in the presence of a catalyst. rsc.orgresearchgate.net
Advantages: This method is highly atom-economical, with the only byproduct being hydrogen gas (H₂), which is a clean and potentially valuable chemical. researchgate.netgoogle.com It avoids the use of halogenated precursors and the production of salt waste. elsevierpure.comgoogle.com
Catalyst Development: Research has explored a wide range of catalysts, including those based on earth-abundant metals like manganese. rsc.orgelsevierpure.com A manganese-catalyzed process has been successfully used to synthesize commercial aminosilane monomers at ambient temperatures. elsevierpure.com
From an application perspective, the use of BEMAS in efficient deposition processes contributes to sustainability by enabling the fabrication of thinner, higher-performance films, which can reduce material consumption and energy usage in electronic devices. Furthermore, the development of BEMAS-derived materials for environmental applications, such as catalytic coatings or membranes, represents another avenue for environmentally benign chemical engineering. mdpi.comeeer.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity Bis(ethylmethylamino)silane, and how do reaction parameters influence yield?
- Methodological Answer : this compound synthesis typically involves alkylation or transamination reactions of chlorosilanes with ethylmethylamine. Critical parameters include temperature (e.g., 50–120°C), stoichiometric ratios of precursors, and catalyst selection (e.g., Lewis acids). For purity optimization, fractional distillation under inert atmospheres is recommended. Disproportionation reactions, as observed in silane production, require precise control of thermodynamic equilibria to minimize byproducts like silicon tetrachloride . Characterization via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) is essential to verify purity and structural integrity .
Q. How can researchers characterize the surface wettability and reactivity of this compound in thin-film applications?
- Methodological Answer : Surface wettability is quantified using contact angle measurements (e.g., sessile drop method) under controlled humidity. For reactivity analysis, X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) identify chemical bonding (e.g., Si–N, Si–O bonds). A factorial experimental design (e.g., 3³ design) can systematically evaluate variables like precursor concentration, hydrolysis time, and substrate pretreatment. Statistical validation (R² > 0.8) ensures model reliability .
Advanced Research Questions
Q. How should experimental designs address discrepancies in thermodynamic data for this compound during process scale-up?
- Methodological Answer : Discrepancies in heats of formation or reaction equilibria (e.g., between computational and experimental values) require sensitivity analysis. Researchers should integrate density functional theory (DFT) calculations with calorimetric validation (e.g., differential scanning calorimetry). For process scale-up, pilot-scale reactors with real-time monitoring (e.g., in situ FTIR) can resolve bulk heat effects and kinetic mismatches. Contradictions in silane disproportionation data highlight the need for iterative refinement of thermodynamic models .
Q. What strategies mitigate interfacial degradation when using this compound in atomic layer deposition (ALD) for high-κ dielectrics?
- Methodological Answer : Interfacial stability depends on precursor adsorption kinetics and ligand exchange efficiency. In situ ellipsometry and quartz crystal microbalance (QCM) measurements track film growth and ligand desorption. Comparative studies of bis(alkylamino)silanes (e.g., this compound vs. BTBAS) reveal that lower reaction barriers (by ~0.2 eV) reduce incomplete ligand removal, minimizing carbon contamination. Post-deposition annealing (300–400°C) under NH₃ enhances SiO₂/WO₃ interface quality, as shown by capacitance-voltage (C-V) hysteresis analysis .
Q. How do hybrid silane formulations incorporating this compound improve corrosion resistance in metallic substrates?
- Methodological Answer : Hybrid silane films are optimized via response surface methodology (RSM) to balance hydrophobicity and adhesion. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization evaluate corrosion resistance in saline environments. For example, a 6% silane concentration with a 1:1 APTES/GPTMS ratio achieves optimal barrier properties (charge transfer resistance > 10⁶ Ω·cm²). Cross-sectional SEM/EDS confirms uniform film morphology and elemental distribution .
Data Analysis and Interpretation
Q. What statistical approaches resolve contradictions in adhesion strength data for silane-treated surfaces under thermal cycling?
- Methodological Answer : Thermo-cycling induces interfacial stress, leading to adhesion variability. Researchers should apply Weibull analysis to fracture strength data, distinguishing cohesive vs. adhesive failure modes. Meta-analysis of multiple studies (e.g., fixed-effects models) identifies confounding variables like silane hydrolysis time or substrate roughness. For zirconia bonding, silane primer blends (1.0 vol.% 3-MPS + 0.5 vol.% BTSE) show consistent performance despite thermal degradation .
Experimental Design Guidelines
Q. How can factorial designs optimize this compound-based formulations for multifunctional applications?
- Methodological Answer : A 3³ factorial design evaluates three variables (e.g., silane ratio, concentration, hydrolysis time) at three levels. Response variables (e.g., contact angle, corrosion resistance) are analyzed via ANOVA to identify dominant factors. For instance, silane concentration (V2) exerts the strongest effect on wettability (p < 0.01). Central composite designs (CCD) further refine optimal conditions, validated through confirmatory experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
